(Z)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid
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Description
(Z)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is a useful research compound. Its molecular formula is C19H14N2O8S2 and its molecular weight is 462.45. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antitumor Activity
- Synthesis and Anticancer Effects : Novel thioxothiazolidin-4-one derivatives, related to the compound , have been synthesized and shown to inhibit tumor growth and tumor-induced angiogenesis in a mouse model. These derivatives significantly reduced tumor volume and cell number while increasing the lifespan of mice with tumors. They also displayed strong antiangiogenic effects, suppressing endothelial proliferation induced by tumors (Chandrappa et al., 2010).
- Cytotoxicity and Apoptosis in Leukemia Cells : Another study synthesized derivatives of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid and evaluated their effects on human leukemia cells. These compounds showed antiproliferative activity and induced apoptosis in a cell cycle stage-dependent manner (Chandrappa et al., 2009).
Antimicrobial and Antifungal Properties
- Antimicrobial and Antioxidant Screening : A study on novel lignan derivatives, which include structurally related compounds, demonstrated promising antifungal and antibacterial activity against various microorganisms. Some of these compounds also exhibited significant DPPH radical scavenging abilities, indicating antioxidant potential (Raghavendra et al., 2017).
Antimicrobial Activities of Organotin Compounds
- Organotin Carboxylates : The synthesis of a carboxylic acid derivative and its reactions with organotin chlorides showed antimicrobial activity against various fungi and bacteria. Some complexes displayed higher biocide activity compared to control drugs (Dias et al., 2015).
Miscellaneous Applications
- Nitric Oxide Generation and Vasodilator Action : Furoxans, related to the compound , have been found to act as nitrovasodilators, generating nitric oxide upon reaction with thiols and showing vasodilator action. This could have potential applications in cardiovascular diseases (Feelisch et al., 1992).
properties
IUPAC Name |
2-[(5Z)-5-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O8S2/c1-9-2-3-10(6-12(9)21(27)28)14-5-4-11(29-14)7-15-17(24)20(19(30)31-15)13(18(25)26)8-16(22)23/h2-7,13H,8H2,1H3,(H,22,23)(H,25,26)/b15-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHNWSDUVHFRBQ-CHHVJCJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(CC(=O)O)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)C(CC(=O)O)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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